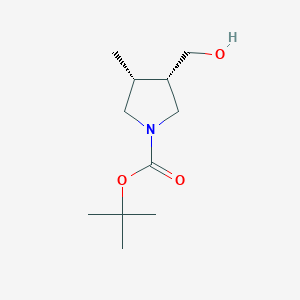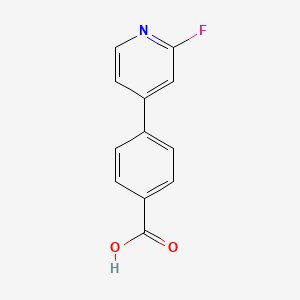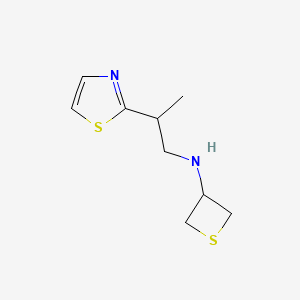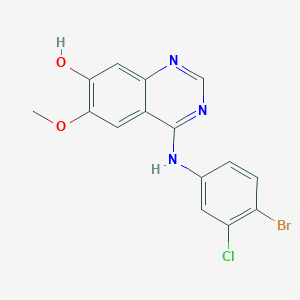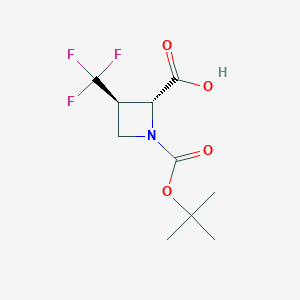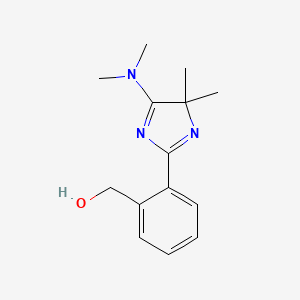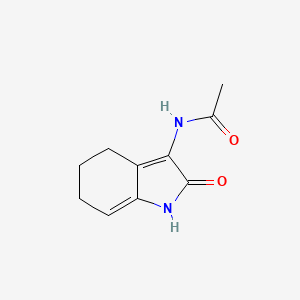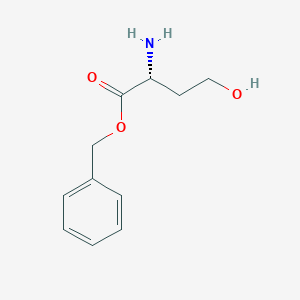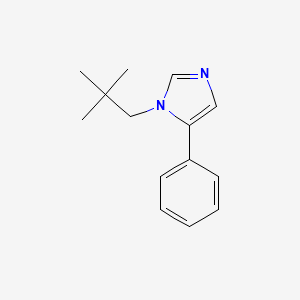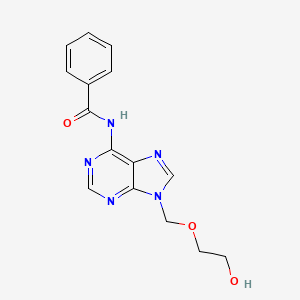
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide is a chemical compound that belongs to the class of purine derivatives. This compound is known for its potential applications in medicinal chemistry, particularly in antiviral therapies. It is structurally related to guanine, a nucleobase found in DNA and RNA, which plays a crucial role in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide involves several stepsThe final step involves the coupling of the protected guanine derivative with benzoyl chloride to form the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of automated reactors and purification systems to streamline production and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve the use of reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the purine ring, where nucleophiles such as amines or thiols replace specific substituents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Ammonia or primary amines in an aqueous or alcoholic medium.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds.
Scientific Research Applications
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with nucleic acids and proteins.
Industry: Utilized in the development of pharmaceuticals and diagnostic reagents.
Mechanism of Action
The mechanism of action of N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide involves its incorporation into viral DNA, where it acts as a chain terminator. This prevents the replication of viral DNA, thereby inhibiting the proliferation of the virus. The compound targets viral DNA polymerase, an enzyme crucial for viral replication .
Comparison with Similar Compounds
N-(9-((2-Hydroxyethoxy)methyl)-9H-purin-6-yl)benzamide is similar to other purine derivatives such as:
Acyclovir: Another antiviral compound with a similar mechanism of action.
Ganciclovir: Used to treat cytomegalovirus infections.
Valacyclovir: A prodrug of acyclovir with improved bioavailability.
Uniqueness
What sets this compound apart is its specific structural modifications, which may confer unique pharmacokinetic properties and potentially enhanced efficacy against certain viral strains .
Properties
CAS No. |
72710-11-3 |
|---|---|
Molecular Formula |
C15H15N5O3 |
Molecular Weight |
313.31 g/mol |
IUPAC Name |
N-[9-(2-hydroxyethoxymethyl)purin-6-yl]benzamide |
InChI |
InChI=1S/C15H15N5O3/c21-6-7-23-10-20-9-18-12-13(16-8-17-14(12)20)19-15(22)11-4-2-1-3-5-11/h1-5,8-9,21H,6-7,10H2,(H,16,17,19,22) |
InChI Key |
JSAHQYNVINTKPU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)NC2=C3C(=NC=N2)N(C=N3)COCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


